Ethyl diazoacetate

Descripción

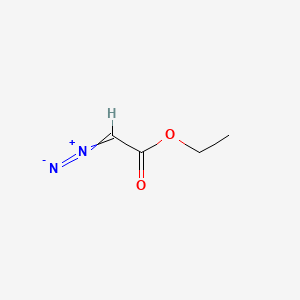

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-diazoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-8-4(7)3-6-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPJCJLMRRTDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

492994-20-4 | |

| Record name | Acetic acid, 2-diazo-, ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492994-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10878732 | |

| Record name | Diazoacetic Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid with a pungent odor; [Merck Index] Light to dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Diazoacetic ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-73-4 | |

| Record name | Ethyl diazoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazoacetic ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl diazoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazoacetic Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl diazoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAZOACETIC ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N84B835FMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Ethyl Diazoacetate

This compound (EDA) is a highly versatile reagent in organic chemistry, primarily utilized as a precursor to carbenes for a variety of chemical transformations, including cyclopropanation reactions.[1] Its discovery dates back to 1883 by Theodor Curtius.[1] Despite its utility, the synthesis and handling of this compound are approached with caution due to its explosive and toxic nature.[2][3] This guide provides a comprehensive overview of the synthesis mechanism, detailed experimental protocols, and critical safety considerations for laboratory and potential scale-up applications.

Core Synthesis Mechanism: Diazotization of Glycine (B1666218) Ethyl Ester

The most common and well-established method for synthesizing this compound is the diazotization of glycine ethyl ester hydrochloride using sodium nitrite (B80452) in an acidic aqueous solution.[1][4] The reaction proceeds through a series of well-understood steps initiated by the formation of nitrous acid.

The key stages of the mechanism are:

-

Formation of Nitrous Acid: In the presence of a strong acid, such as sulfuric or hydrochloric acid, sodium nitrite is protonated to form nitrous acid (HNO₂).

-

Formation of the Nitrosating Agent: Nitrous acid is further protonated and loses a molecule of water to form the nitrosonium ion (NO⁺), which is a potent electrophile.

-

N-Nitrosation: The amino group of glycine ethyl ester acts as a nucleophile and attacks the nitrosonium ion, forming an N-nitrosamine intermediate after deprotonation.

-

Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization to a diazohydroxide. Subsequent protonation of the hydroxyl group followed by the elimination of a water molecule generates a diazonium ion.

-

Deprotonation: A weak base, such as sodium acetate (B1210297) or the aqueous solvent, removes the acidic proton from the carbon adjacent to the diazonium group, yielding the final product, this compound.[2][5] The optimal pH for this reaction has been identified as 3.5.[2][5]

Caption: Mechanism of this compound Synthesis.

Experimental Protocols

Two primary methodologies for the synthesis of this compound are presented below: a traditional batch synthesis and a modern continuous flow approach. The flow synthesis offers significant safety advantages by minimizing the amount of explosive diazo compound present at any given time.[2][5]

Batch Synthesis Protocol (Adapted from Organic Syntheses)

This procedure is a well-established method for producing this compound in a laboratory setting.[4][6]

Materials and Reagents:

-

Glycine ethyl ester hydrochloride: 140 g (1 mole)[4]

-

Sodium acetate: 3 g[4]

-

Sodium nitrite: 80 g (1.15 moles)[4]

-

Sulfuric acid, 10% solution

-

Ethyl ether (ethanol-free)

-

Sodium carbonate, 10% solution

-

Anhydrous sodium sulfate

-

Water

-

Ice-salt bath

Procedure:

-

A solution of 140 g of glycine ethyl ester hydrochloride and 3 g of sodium acetate in 150 ml of water is prepared in a flask and cooled to 2°C using an ice-salt bath.[4]

-

A cold solution of 80 g of sodium nitrite in 100 ml of water is added, and the mixture is stirred until the temperature drops to 0°C. The temperature must be maintained below 2°C.[4]

-

To the cold mixture, 80 ml of cold, ethanol-free ethyl ether and 3 ml of cold 10% sulfuric acid are added.[4]

-

After stirring for 5 minutes, the ether layer is separated.[4] The aqueous layer is returned to the reaction flask.[4]

-

The ether layer is immediately washed with 50 ml of cold 10% sodium carbonate solution until it is neutral to moist litmus (B1172312) paper, and then dried over 10 g of anhydrous sodium sulfate.[4]

-

A fresh portion of 80 ml of ether is added to the reaction mixture, followed by 15 ml of cold 10% sulfuric acid over 5 minutes.[4]

-

After 3 minutes of contact, the ether layer is separated, washed, and dried as before. This extraction process is repeated 6-7 times until the ether layer is no longer yellow.[4]

-

The combined ether solutions are distilled at 20°C or below under vacuum to remove the ether.[4]

Caption: Batch Synthesis Workflow for this compound.

Continuous Flow Synthesis Protocol

This method is inherently safer and allows for the on-demand generation of this compound.[5]

Solutions:

-

Solution A: Glycine ethyl ester hydrochloride (10 mmol, 1.4 g) dissolved in 5 mL of sodium acetate buffer (pH 3.5).[5]

-

Solution B: Dichloromethane (CH₂Cl₂).[5]

-

Solution C: Sodium nitrite (15 mmol, 1.0 g) dissolved in 5 mL of degassed water.[5]

Procedure:

-

Solution A is combined with Solution B in a T-splitter.[5]

-

This biphasic mixture is then mixed with Solution C in a microreactor.

-

The reaction mixture flows through the reactor for a specific residence time to allow for the diazotization reaction to occur.

-

The output from the reactor is then directed to a separation unit to isolate the organic phase containing the this compound.

Quantitative Data Summary

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

| Reactants | Glycine ethyl ester HCl, NaNO₂, H₂SO₄, Ether | Glycine ethyl ester HCl, NaNO₂, Dichloromethane, Acetate Buffer | [4][5] |

| Solvent | Water/Ethyl Ether | Water/Dichloromethane | [4][5] |

| Temperature | 0-2 °C | Varies (e.g., room temp.) | [4][5] |

| pH | Strongly acidic | 3.5 | [5][6] |

| Yield | ~85% | Quantitative conversion reported | [4][5] |

| Product Purity | Sufficient for most synthetic purposes | High purity in organic phase | [4][5] |

| Production Rate | Batch-dependent | Example: 20 g/day with 100 μL reactor | [5] |

Spectroscopic Data:

-

Molecular Formula: C₄H₆N₂O₂[7]

-

Molecular Weight: 114.1026 g/mol [7]

-

Appearance: Yellow oil[4]

-

Boiling Point: Explodes on boiling at atmospheric pressure; can be distilled at reduced pressure (e.g., 29–31°C/5 mm).[6][8]

-

Refractive Index (n_D^25): 1.4616 - 1.462[6]

-

IR Spectrum: Available in the NIST WebBook.[7]

-

Mass Spectrum: Available in the NIST WebBook.[9]

Critical Safety Precautions

This compound is a hazardous substance and must be handled with extreme care.

-

Explosion Hazard: EDA is potentially explosive, especially when heated or distilled at atmospheric pressure.[6] It should be kept in a cool, dark place and used as soon as possible after preparation.[6] Distillation should only be performed under reduced pressure and at low temperatures.[4]

-

Toxicity: Diazoacetic esters are toxic and can cause the development of specific sensitivities.[6] All manipulations should be carried out in a well-ventilated fume hood.[6]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, lab coat, and safety glasses, must be worn at all times.[10]

-

Disposal: Unused this compound and waste streams must be neutralized safely.

Conclusion

The synthesis of this compound is a well-documented process that is indispensable for various applications in organic synthesis. While the traditional batch method is effective, modern continuous flow techniques offer a significantly safer alternative for its preparation, minimizing the risks associated with this energetic compound. A thorough understanding of the reaction mechanism, strict adherence to experimental protocols, and a comprehensive awareness of the associated hazards are paramount for the safe and successful synthesis of this compound in a research and development setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound synthesis in flow [beilstein-journals.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound [webbook.nist.gov]

- 8. prepchem.com [prepchem.com]

- 9. This compound [webbook.nist.gov]

- 10. capotchem.com [capotchem.com]

The Structure of Ethyl Diazoacetate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl diazoacetate (EDA) is a foundational reagent in organic synthesis, prized for its ability to act as a carbene precursor.[1] First synthesized by Theodor Curtius in 1883, its unique electronic structure, characterized by a diazo group adjacent to an ester, allows for a diverse range of chemical transformations, including cyclopropanations, C-H insertions, and cycloadditions.[1][2] This document provides a comprehensive technical overview of the molecular structure of this compound, including its bonding, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are provided to support its safe and effective use in a research and development setting.

Molecular Structure and Bonding

This compound is an organic compound with the chemical formula C₄H₆N₂O₂.[3] Its IUPAC name is ethyl 2-diazoacetate. The structure features a linear diazo group (-N=N) attached to a carbon atom which is, in turn, bonded to the carbonyl carbon of an ethyl ester group.

The diazo functional group is best described as a 1,3-dipole, with significant charge separation that can be represented by two major resonance structures. This dipolar nature is central to its reactivity.[4] The negative charge is delocalized across the diazo carbon and the carbonyl oxygen, while the positive charge resides on the central nitrogen atom.

Data Presentation

2.1. Physicochemical Properties

The key physicochemical properties of this compound are summarized below. This data is critical for handling, storage, and reaction setup.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆N₂O₂ | [3][5][6] |

| Molecular Weight | 114.10 g/mol | [1][3][7] |

| Appearance | Yellow to orange oil with a pungent odor | [3][8] |

| Density | 1.085 g/mL at 25 °C | [1][7] |

| Melting Point | -22 °C | [7][8][9] |

| Boiling Point | 140-141 °C / 720 mmHg (Decomposes) | [7][8] |

| Flash Point | 47 °C (116.6 °F) - closed cup | [7] |

| Refractive Index (n²⁰/D) | 1.460 | [7][8] |

| Storage Temperature | 2-8 °C | [7][8] |

2.2. Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

| Spectroscopic Data | Characteristic Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ ≈ 4.8 ppm (s, 1H, -CH-N₂), δ ≈ 4.2 ppm (q, 2H, -O-CH₂-), δ ≈ 1.3 ppm (t, 3H, -CH₃) | [10] |

| ¹³C NMR (CDCl₃) | δ ≈ 165 ppm (C=O), δ ≈ 61 ppm (-O-CH₂-), δ ≈ 46 ppm (-CH-N₂), δ ≈ 14 ppm (-CH₃) | [11][12] |

| IR Spectroscopy (Gas Phase) | Strong bands at ν ≈ 2100-2120 cm⁻¹ (N≡N stretch), ν ≈ 1690-1710 cm⁻¹ (C=O stretch, ester) | [5][13][14] |

| Mass Spectrometry (EI) | m/z = 114 (M⁺), with major fragments corresponding to the loss of N₂ (m/z = 86) and further fragmentation of the ethyl ester moiety. | [15][16] |

Experimental Protocols

Safety Precaution: this compound is toxic, potentially carcinogenic, and can explode upon heating, especially during distillation.[3][8] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Modern continuous flow methods are recommended for safer, large-scale synthesis.[17]

3.1. Synthesis of this compound

This protocol is adapted from established procedures for the diazotization of glycine (B1666218) ethyl ester hydrochloride.[18][19][20]

Reagents and Materials:

-

Glycine ethyl ester hydrochloride (1.0 mol)

-

Sodium nitrite (B80452) (NaNO₂) (1.2 mol)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

10% Sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

-

2-L four-necked flask, mechanical stirrer, dropping funnel, thermometer

-

Ice-salt bath

Procedure:

-

A solution of glycine ethyl ester hydrochloride (140 g, 1.0 mol) in 250 mL of water is mixed with 600 mL of methylene chloride in the 2-L flask.[18]

-

The mixture is cooled to between -5 °C and -9 °C using an ice-salt bath with vigorous stirring.[18]

-

An ice-cold solution of sodium nitrite (83 g, 1.2 mol) in 250 mL of water is added via the dropping funnel, maintaining the internal temperature below 0 °C.[18][19]

-

After the addition of nitrite, 10% sulfuric acid is added dropwise until the solution is strongly acidic (check with indicator paper), ensuring the temperature does not exceed 5 °C.[18][19]

-

Stirring is continued for 15-20 minutes after the acid addition is complete.

-

The reaction mixture is transferred to a separatory funnel. The golden-yellow organic layer (bottom layer) is separated.

-

The aqueous layer is extracted once more with 75 mL of methylene chloride. The organic layers are combined.

-

The combined organic phase is washed with cold 5% sodium bicarbonate solution until effervescence ceases and the solution is neutral or slightly basic.[18]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent can be carefully removed under reduced pressure at a temperature below 20 °C. Note: Do not distill the final product to dryness, as this can lead to an explosion.[8][19] The resulting yellow oil is typically used without further purification.

3.2. Characterization Workflow

The following workflow outlines the standard procedure for confirming the synthesis of this compound.

Stability and Reactivity

This compound is significantly more stable than simple diazoalkanes like diazomethane (B1218177) due to the resonance stabilization provided by the adjacent ester group.[21] However, it is thermally labile and has a reported half-life of 109 hours at 100 °C.[22] It is sensitive to both Brønsted and Lewis acids, which catalyze its decomposition.[19][22] Thermally, photolytically, or with a metal catalyst, it readily loses dinitrogen gas (N₂) to form a highly reactive ethyl acetoxycarbene intermediate, which is the basis for its extensive use in synthesis.[4][23]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C4H6N2O2 | CID 12192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. ジアゾ酢酸エチル contains ≥13 wt. % dichloromethane | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 623-73-4 [chemicalbook.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 13C And 15N nuclear magnetic resonance parameters of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. This compound [webbook.nist.gov]

- 14. This compound(623-73-4)IR [chemicalbook.com]

- 15. This compound [webbook.nist.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. prepchem.com [prepchem.com]

- 21. researchgate.net [researchgate.net]

- 22. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. When it is strongly heated, this compound decomposes to give... | Study Prep in Pearson+ [pearson.com]

A Technical Guide to the Discovery and History of Ethyl Diazoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl diazoacetate (EDA), a cornerstone reagent in organic synthesis, possesses a rich and significant history. Discovered in the late 19th century, its unique reactivity as a carbene precursor has propelled its use in a myriad of chemical transformations, most notably in the formation of cyclopropane (B1198618) rings. This document provides an in-depth exploration of the discovery of this compound, tracing its historical development from early synthesis to modern-day applications. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a comprehensive technical resource for researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Context

This compound was first discovered in 1883 by the eminent German chemist, Theodor Curtius.[1][2] This discovery was a significant milestone in the field of organic chemistry, introducing a versatile building block for synthetic transformations. Curtius's initial synthesis involved the reaction of the ethyl ester of glycine (B1666218) with sodium nitrite (B80452) in an aqueous solution.[1] This foundational work was part of his broader investigations into nitrogen-containing compounds, which also led to the discovery of diazoacetic acid, hydrazine, and hydrazoic acid.[2][3]

Theodor Curtius was a prominent figure in the history of chemistry, also known for the Curtius rearrangement, a reaction that converts a carboxylic acid to an isocyanate.[4] His pioneering research laid the groundwork for peptide synthesis and significantly expanded the toolkit of organic chemists.[2][3]

Synthesis of this compound: From Historical Methods to Modern Protocols

The synthesis of this compound has evolved since its discovery, with modern methods focusing on improved safety and yield. The classical approach, however, remains a fundamental and instructive procedure.

Curtius's Original Synthesis (Conceptual)

Theodor Curtius's initial preparation of this compound involved the diazotization of glycine ethyl ester. The fundamental reaction is the conversion of the primary amino group of the glycine ester into a diazonium salt, which then deprotonates to form the diazo compound.

Caption: Conceptual reaction for the synthesis of this compound.

Classical Laboratory Synthesis: A Detailed Protocol

A well-established laboratory-scale synthesis is detailed in Organic Syntheses.[5] This procedure provides a reliable method for producing this compound, though caution is advised due to the compound's hazardous nature.

Experimental Protocol:

-

A solution of glycine ethyl ester hydrochloride (1.0 mole) and sodium acetate (B1210297) (a small amount) in water is prepared and cooled to 0-2 °C in an ice-salt bath.

-

A cold solution of sodium nitrite (1.15 moles) in water is added to the reaction mixture while maintaining the temperature below 2 °C with continuous stirring.

-

Cold, ethanol-free diethyl ether is added, followed by the slow addition of cold 10% sulfuric acid.

-

The ether layer, containing the this compound, is quickly separated from the aqueous layer.

-

The ether solution is immediately washed with a cold 10% sodium carbonate solution to neutralize any remaining acid.

-

The extraction with ether and subsequent washing are repeated multiple times to maximize the yield.

-

The combined ether extracts are dried over anhydrous sodium sulfate.

-

The ether is removed by distillation under reduced pressure at a temperature below 20 °C to yield the final product.

Quantitative Data for Classical Synthesis:

| Parameter | Value | Reference |

| Glycine Ethyl Ester HCl | 140 g (1 mole) | [5] |

| Sodium Nitrite | 80 g (1.15 moles) | [5] |

| Reaction Temperature | 0-2 °C | [5] |

| Solvent | Diethyl Ether | [5] |

| Yield | ~98 g (85%) | [5] |

Modern Synthesis Protocols: Enhanced Safety and Efficiency

Modern approaches to this compound synthesis prioritize safety and scalability, often employing alternative solvents or continuous flow technologies.

Methylene (B1212753) Chloride as Solvent:

A modified procedure utilizes methylene chloride as the organic solvent.[6] This solvent is particularly effective at protecting the newly formed this compound from decomposition by the aqueous mineral acid, which can lead to improved yields and a safer reaction profile.[6]

Continuous Flow Synthesis:

Continuous flow microreactor technology offers a significantly safer method for the production of the potentially explosive this compound.[7][8] This technique involves pumping the reactants through a microreactor where they mix and react in a very small volume at any given time, minimizing the risk of a large-scale hazardous event.[7]

Caption: Workflow for the continuous flow synthesis of this compound.

Quantitative Data for Modern Synthesis Methods:

| Method | Solvent | Key Feature | Typical Yield | Reference |

| Methylene Chloride | Methylene Chloride | Protects product from acid decomposition | Can be higher than classical method | [6] |

| Continuous Flow | Dichloromethane (B109758) | Inherently safer due to small reaction volume | High throughput (e.g., 20 g/day ) | [7][8] |

Properties and Applications

This compound is a yellow oil with a boiling point of 140-141 °C at 720 mmHg.[9] It is a highly versatile reagent in organic synthesis, primarily due to its ability to act as a carbene precursor upon thermal or photochemical decomposition, losing nitrogen gas to form an ethoxycarbonylcarbene.[10]

Key Reactions and Applications:

-

Cyclopropanation: It readily reacts with alkenes to form cyclopropane derivatives, a fundamental transformation in the synthesis of many natural products and pharmaceuticals.[1][11]

-

Insertion Reactions: The carbene generated from this compound can insert into C-H and other bonds.

-

Ylide Formation: It reacts with phosphines and other Lewis bases to form ylides, which are useful in olefination reactions.

-

1,3-Dipolar Cycloadditions: this compound can participate in cycloaddition reactions to form heterocyclic compounds such as pyrazoles and triazoles.[11]

-

Industrial Precursor: It has been used in the industrial synthesis of compounds like the antibiotic trovafloxacin.[1]

Safety Considerations

This compound is a hazardous substance and must be handled with extreme care.[12]

-

Explosive Nature: It is potentially explosive, especially when heated or distilled.[5][6] Purification by distillation should be avoided or performed with extreme caution under reduced pressure.[5]

-

Toxicity: It is toxic and can cause skin irritation.[6] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

Storage: The compound should be stored in dark brown bottles in a cool place and used as soon as possible after preparation.[5]

Conclusion

From its discovery by Theodor Curtius in 1883 to its modern-day production in continuous flow reactors, this compound has remained a vital tool for organic chemists. Its rich history is intertwined with the development of fundamental concepts in organic synthesis. A thorough understanding of its properties, historical context, and the evolution of its synthesis provides a solid foundation for its safe and effective use in research and drug development. The transition towards safer, continuous manufacturing processes ensures that this valuable reagent will continue to be accessible for future innovations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis in flow [beilstein-journals.org]

- 9. This compound dichloromethane = 13wt. 623-73-4 [sigmaaldrich.com]

- 10. When it is strongly heated, this compound decomposes to give... | Study Prep in Pearson+ [pearson.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Thermal Stability of Ethyl Diazoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl diazoacetate (EDA) is a versatile reagent in organic synthesis, primarily serving as a precursor to carbenes for various chemical transformations. However, its inherent thermal instability presents significant safety and handling challenges, particularly in large-scale industrial applications. This technical guide provides an in-depth analysis of the thermal stability of this compound, consolidating key data from thermal analysis techniques, detailing experimental methodologies for its assessment, and illustrating the decomposition pathways. A thorough understanding of its thermal properties is paramount for ensuring safe handling, optimizing reaction conditions, and enabling its broader use in research and development.

Introduction

This compound (EDA) is a valuable C2 synthon in organic chemistry, widely employed in reactions such as cyclopropanation, X-H insertion (where X = C, O, S, N, Si), and ylide formation.[1] Despite its synthetic utility, the diazo functional group renders EDA energetically unstable, with the potential for highly exothermic and rapid decomposition, which can lead to runaway reactions or even explosions.[2][3] Consequently, a comprehensive understanding of its thermal behavior is crucial for its safe utilization in both laboratory and industrial settings. This guide summarizes the critical thermal stability parameters of EDA, outlines the experimental methods used for their determination, and describes the mechanisms of its thermal decomposition.

Thermal Decomposition Profile

The thermal decomposition of this compound is a complex process that is highly dependent on factors such as temperature, concentration, and the presence of catalysts or impurities. The primary decomposition pathway involves the extrusion of nitrogen gas (N₂) to form a highly reactive carbene intermediate.[4][5] This carbene can then undergo a series of subsequent reactions, leading to the formation of dimers, trimers, and polymers.[1][5]

Onset of Decomposition

The onset temperature of decomposition is a critical parameter for defining safe operating limits. Studies using various calorimetric techniques have determined that the self-heating of EDA can begin at temperatures as low as 55-100°C, depending on the concentration and analytical method used.

Energetics of Decomposition

The decomposition of EDA is a highly exothermic process. The heat of reaction for the decomposition of neat or highly concentrated EDA is significant, highlighting the potential for a rapid increase in temperature and pressure if the reaction is not adequately controlled. The heat of reaction is approximately proportional to the concentration of EDA.

Quantitative Thermal Stability Data

The following tables summarize the quantitative data on the thermal stability of this compound obtained from Accelerating Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) studies.

Table 1: Accelerating Rate Calorimetry (ARC) Data for this compound in Toluene

| Concentration of EDA (wt. %) | Solvent | Onset Decomposition Temperature (°C) | Maximum Self-Heating Rate (°C/min) | Adiabatic Temperature Rise (°C) | Heat of Reaction (kJ/kg) |

| 11 | Toluene | 100 | 0.35 | 43 | 178 |

| 97 | - | 55-100 | 128 | 117 | Not Reported |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound in Toluene [6]

| Concentration of EDA (wt. %) | Solvent | Onset Decomposition Temperature (°C) | Heat of Reaction (J/g) |

| 20 | Toluene | ~100 | 300 |

| 40 | Toluene | Not Reported | 600 |

Table 3: Kinetic Data for the Thermal Decomposition of this compound [1][5]

| Temperature (K) | Initial EDA Concentration (mol/L) | Time to 50% Conversion (min) | Activation Energy (kJ/mol) |

| 393 | 0.023 | 35 | 114.55 |

| 423 | 0.023 | 3 | 114.55 |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the thermal stability of this compound.

Accelerating Rate Calorimetry (ARC)

Objective: To determine the time, temperature, and pressure relationships for an exothermic reaction under adiabatic conditions.

Methodology:

-

A sample of this compound solution (typically 1-10 g) is placed in a spherical, high-pressure-resistant sample bomb (e.g., titanium or stainless steel).

-

The bomb is placed in a calorimeter chamber, and the temperature is increased in a stepwise manner (e.g., 5-10°C increments).

-

After each temperature step, the system is held isothermally to detect any self-heating.

-

If the rate of self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the calorimeter switches to adiabatic mode. In this mode, the surrounding temperature is maintained at the same level as the sample temperature, preventing heat loss to the environment.

-

The temperature and pressure of the sample are continuously monitored as the decomposition reaction proceeds.

-

The experiment is terminated when the reaction is complete or the pressure exceeds the safe operating limit of the instrument.

-

Data analysis provides the onset temperature of self-heating, the maximum self-heating rate, the adiabatic temperature rise, and the maximum pressure and pressure rise rate.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound as a function of temperature.

Methodology:

-

A small sample of the this compound solution (typically 1-10 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated stainless steel).

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 2-10 °C/min) over a specified temperature range.

-

The instrument measures the differential heat flow between the sample and the reference required to maintain them at the same temperature.

-

An exothermic event, such as decomposition, results in a positive heat flow, which is recorded as a peak on the DSC thermogram.

-

Data analysis of the thermogram provides the onset temperature of the decomposition and the enthalpy of decomposition (heat of reaction).[7]

Decomposition Pathway and Experimental Workflow

The following diagrams illustrate the thermal decomposition pathway of this compound and a typical experimental workflow for its thermal stability analysis.

Caption: Proposed three-step thermal decomposition pathway of this compound.[1][5]

Caption: Experimental workflow for the thermal stability assessment of this compound.

Safety Considerations and Handling

Given its thermal sensitivity, stringent safety precautions are necessary when handling and using this compound.

-

Storage: EDA should be stored in a cool, dark, and well-ventilated area, away from heat sources, acids, and metals that could catalyze its decomposition.[2] It is often stored in solution to improve its stability.

-

Handling: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory.[8] Avoid shock, friction, and exposure to high temperatures.[9] Distillation of neat this compound is extremely dangerous and should be avoided.[2][9]

-

Scale-up: When scaling up reactions involving EDA, it is crucial to consider the heat transfer capabilities of the reactor to effectively dissipate the heat of reaction and prevent a thermal runaway. Reaction calorimetry studies are highly recommended to understand the thermal profile of the specific process.[6]

Conclusion

This compound is a potent synthetic tool, but its application is intrinsically linked to its thermal instability. A thorough understanding and respect for its hazardous nature are non-negotiable for its safe handling and use. The data and protocols presented in this guide provide a foundational understanding for researchers and process chemists. By employing appropriate thermal analysis techniques and adhering to strict safety protocols, the risks associated with this compound can be effectively managed, allowing its continued and expanded use in the advancement of chemical synthesis and drug development.

References

- 1. Thermal Decomposition of this compound in Microtube Reactor: A Kinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C4H6N2O2 | CID 12192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. capotchem.com [capotchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Ethyl Diazoacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Ethyl diazoacetate (EDA) is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a precursor to carbenes. Its applications are extensive, ranging from the formation of cyclopropanes to its use in C-H insertion and ylide formation reactions. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and reaction mechanisms relevant to researchers in academia and the pharmaceutical industry. Due to its hazardous nature, appropriate safety measures are also detailed.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 623-73-4 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C4H6N2O2 | [1][4][9] |

| Molecular Weight | 114.10 g/mol | [1][3][4][9] |

| Physical and Chemical Properties | Value | Reference |

| Appearance | Yellow oil/liquid with a pungent odor | [9] |

| Density | 1.085 g/cm³ at 25 °C | [9] |

| Melting Point | -22 °C | [9] |

| Boiling Point | 140-141 °C at 720 mmHg | [9] |

| Refractive Index | n20/D 1.46 | [2] |

| Solubility | Soluble in DMSO | [4] |

Synthesis of this compound

The synthesis of this compound is a well-established procedure involving the diazotization of glycine (B1666218) ethyl ester. Both batch and continuous flow methods have been developed to improve safety and efficiency.

Experimental Protocol: Batch Synthesis

This protocol is adapted from established laboratory procedures.[1][9]

Materials:

-

Glycine ethyl ester hydrochloride

-

Sodium nitrite (B80452)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous sodium sulfate

-

Ice

Equipment:

-

Four-necked round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Nitrogen inlet tube

-

Separatory funnel

Procedure:

-

A solution of glycine ethyl ester hydrochloride (1 mole) in water is mixed with dichloromethane in the four-necked flask and cooled to -5°C.[1]

-

The flask is flushed with nitrogen, and an ice-cold solution of sodium nitrite (1.2 moles) in water is added with stirring.[1]

-

The temperature is lowered to -9°C, and sulfuric acid is added dropwise, maintaining the temperature below 1°C.[1]

-

After the reaction is complete (indicated by the cessation of heat evolution), the mixture is transferred to a cold separatory funnel.[1]

-

The organic layer (yellow-green) is separated and washed with a cold 5% sodium bicarbonate solution until neutral.[1]

-

The organic layer is dried over anhydrous sodium sulfate.[1]

-

The bulk of the dichloromethane is removed by distillation under reduced pressure, with a maximum pot temperature of 35°C.[1]

-

The resulting yellow oil is this compound, which should be stored in dark bottles in a cool place and used as soon as possible.[1][9]

Safety Note: this compound is potentially explosive and toxic. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Distillation, even under reduced pressure, can be dangerous.[1][9]

Experimental Protocol: Continuous Flow Synthesis

Continuous flow synthesis in microreactors offers enhanced safety for the production of this compound by minimizing the reaction volume and allowing for precise control over reaction conditions.[2][3]

System Setup:

-

Microreactor system with multiple inlets

-

Syringe pumps for reagent delivery

-

Back pressure regulator

-

Phase separator

Reagents:

-

Solution A: Glycine ethyl ester hydrochloride in sodium acetate (B1210297) buffer (pH 3.5)

-

Solution B: Dichloromethane

-

Solution C: Sodium nitrite in degassed water

Procedure:

-

The resulting biphasic mixture is then mixed with Solution C in a second T-mixer before entering the microreactor.[2][3]

-

The reaction is quenched by adding a quenching agent (e.g., N,N-diisopropylethylamine) after the reactor.[10]

-

The product-containing organic phase is separated from the aqueous phase using an in-line phase separator.[3]

This method allows for the on-demand and safe production of this compound for immediate use in subsequent reactions.[2]

Caption: Workflow for the batch synthesis of this compound.

Applications in Organic Synthesis

This compound is a key reagent in several important organic transformations, most notably cyclopropanation and the Roskamp reaction.

Cyclopropanation Reactions

This compound is widely used as a carbene source for the cyclopropanation of alkenes, a reaction of significant importance in the synthesis of pharmaceuticals and natural products. These reactions are typically catalyzed by transition metals such as rhodium, copper, and ruthenium.[11][12]

General Experimental Protocol for Cyclopropanation:

-

The alkene substrate and the metal catalyst (e.g., a ruthenium complex) are dissolved in a suitable solvent (e.g., dichloromethane) in a reaction flask under an inert atmosphere.[11]

-

A solution of this compound in the same solvent is added dropwise to the reaction mixture over several hours at a controlled temperature.[11]

-

The reaction is monitored by techniques such as TLC or GC-MS.

-

Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography.

Caption: A generalized workflow for a metal-catalyzed cyclopropanation reaction using this compound.

The Roskamp Reaction

The Roskamp reaction involves the reaction of an aldehyde with this compound in the presence of a Lewis acid catalyst to form a β-ketoester. This reaction is valued for its mild conditions and tolerance of various functional groups.[5]

Reaction Mechanism: The reaction proceeds through the initial activation of the aldehyde by the Lewis acid, followed by nucleophilic attack of the diazo compound. A subsequent 1,2-hydride shift or alkyl shift results in the formation of the β-ketoester and elimination of dinitrogen.

Caption: Simplified mechanism of the Roskamp reaction.

Drug Development Applications

This compound serves as a crucial building block in the synthesis of several active pharmaceutical ingredients. For instance, it is a precursor in the industrial synthesis of the antibiotic trovafloxacin.[13] It has also been utilized in the production of a 5-HT₂C agonist, demonstrating its relevance in modern drug discovery and development.[13]

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution.

-

Explosive Potential: It is sensitive to shock and heat and can decompose explosively, especially in its pure form.[1][9] Commercial preparations are often supplied as solutions in solvents like dichloromethane or toluene (B28343) to mitigate this risk.[14]

-

Toxicity: It is toxic and can cause sensitization.[1]

-

Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and safety glasses.[1][15][16]

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat and ignition sources.[1][9][15]

-

Disposal: Unused this compound and waste streams must be neutralized according to established safety procedures.[4]

Conclusion

This compound remains an indispensable tool in organic synthesis, particularly for the construction of complex molecular architectures required in drug development. While its hazardous nature necessitates careful handling, modern techniques such as continuous flow synthesis are paving the way for its safer and more efficient use. A thorough understanding of its properties, reaction protocols, and safety requirements, as outlined in this guide, is essential for its successful application in research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis in flow [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Roskamp reaction - Wikipedia [en.wikipedia.org]

- 6. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cyclopropanation of alkenes with this compound catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. chemicalbook.com [chemicalbook.com]

- 16. capotchem.com [capotchem.com]

Spectroscopic Characterization of Ethyl Diazoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl diazoacetate, a versatile reagent in organic synthesis. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information presented is intended to aid in the identification, characterization, and quality control of this important chemical compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.75 | s | - | CHN₂ |

| 4.20 | q | 7.1 | OCH₂CH₃ |

| 1.25 | t | 7.1 | OCH₂CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O |

| ~61 | OCH₂CH₃ |

| ~46 | CHN₂ |

| ~14 | OCH₂CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2110 | Strong | N≡N stretch (diazo group) |

| ~1695 | Strong | C=O stretch (ester) |

| ~1370 | Medium | C-H bend |

| ~1240 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 86 | High | [M - N₂]⁺ |

| 70 | Moderate | [M - N₂ - O]⁺ |

| 59 | High | [COOCH₂CH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

| 29 | High | [CH₂CH₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Volumetric flask

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (¹H NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the following acquisition parameters (typical for a 400 MHz spectrometer):

-

Pulse Program: zg30 (or a standard 30-degree pulse sequence)

-

Number of Scans (NS): 8-16

-

Acquisition Time (AQ): ~4 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

Spectral Width (SW): ~16 ppm

-

-

-

Instrument Setup (¹³C NMR):

-

Use the same sample as for the ¹H NMR.

-

Switch the spectrometer to the ¹³C channel.

-

Set the following acquisition parameters (typical for a 100 MHz ¹³C frequency):

-

Pulse Program: zgpg30 (or a standard proton-decoupled pulse sequence)

-

Number of Scans (NS): 128-1024 (due to the low natural abundance of ¹³C)

-

Acquisition Time (AQ): ~1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Spectral Width (SW): ~220 ppm

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick the peaks in both spectra and record their chemical shifts.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.

Materials:

-

This compound

-

Isopropanol (B130326) or acetone (B3395972) for cleaning

-

Lint-free wipes

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the major absorption peaks.

-

-

Cleaning:

-

Carefully clean the ATR crystal with a lint-free wipe soaked in isopropanol or acetone.

-

Ensure the crystal is completely dry before the next measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Vials for sample dilution

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like dichloromethane.

-

-

GC-MS Instrument Setup:

-

GC Conditions (typical):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

MS Conditions (typical):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 20-200 amu

-

Scan Speed: ~1-2 scans/second

-

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

-

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

The Fundamental Reactivity of Ethyl Diazoacetate with Alkenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl diazoacetate (EDA) is a versatile and highly reactive reagent in organic synthesis, primarily known for its ability to form cyclopropane (B1198618) rings upon reaction with alkenes. This guide provides an in-depth analysis of the fundamental reactivity of EDA with alkenes, focusing on the prevalent catalytic cyclopropanation reactions. It details the reaction mechanisms, influencing factors, experimental protocols, and quantitative data to support researchers in the application of this important synthetic transformation.

Core Reactivity: Catalytic Cyclopropanation

The reaction of this compound with alkenes is most commonly a cyclopropanation reaction, where a carbene equivalent, generated from EDA, adds across the double bond of the alkene to form a cyclopropane ring. This process is typically mediated by a transition metal catalyst.

The generally accepted mechanism for transition metal-catalyzed cyclopropanation involves several key steps:

-

Catalyst Activation: The diazo compound coordinates to the metal catalyst.

-

Nitrogen Extrusion: The catalyst facilitates the extrusion of dinitrogen (N₂) from the diazo compound, forming a highly reactive metal carbene intermediate.

-

Carbene Transfer: The metal carbene then transfers the carbene fragment to the alkene, forming the cyclopropane ring and regenerating the catalyst for the next cycle.

This catalytic cycle is highly efficient and allows for the control of stereoselectivity in the resulting cyclopropane products.

Caption: Catalytic cycle of cyclopropanation with this compound.

Factors Influencing Reactivity and Selectivity

The outcome of the reaction between this compound and alkenes is highly dependent on several factors, including the choice of catalyst, the nature of the alkene, and the reaction conditions.

-

Catalyst: Transition metal catalysts are crucial for controlling the reactivity and selectivity of the cyclopropanation.

-

Rhodium catalysts , particularly dirhodium(II) carboxylates like Rh₂(OAc)₄, are highly effective and among the most commonly used.[1] Chiral rhodium catalysts can be employed to achieve high levels of enantioselectivity.[2]

-

Copper catalysts , such as copper(I) triflate (CuOTf) and copper(II) acetylacetonate (B107027) (Cu(acac)₂), are also widely used and offer a cost-effective alternative to rhodium.[1][3]

-

Ruthenium catalysts , including ruthenium porphyrin complexes, have been shown to be active catalysts, providing good to excellent diastereoselectivity.[4]

-

Palladium catalysts have also been explored, demonstrating high regioselectivity in the cyclopropanation of dienes.[5]

-

-

Alkene Electronics and Sterics: The electronic and steric properties of the alkene substrate significantly influence the reaction rate and selectivity.

-

Electron-rich alkenes generally react faster than electron-deficient alkenes.

-

The stereochemistry of the alkene can influence the diastereoselectivity of the cyclopropanation. For example, the reaction of EDA with methyl oleate (B1233923) (a cis-alkene) can proceed with higher selectivity than with methyl elaidate (B1234055) (a trans-alkene).[3]

-

-

Solvent: The choice of solvent can impact the efficiency of the reaction. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and toluene.[1][5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the cyclopropanation of alkenes with this compound, highlighting the influence of different catalysts and substrates on yield and selectivity.

Table 1: Catalyst Comparison for the Cyclopropanation of Styrene

| Catalyst | Alkene | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| Ru(TPP)(CO) | Styrene | 75:25 | - | 90 | |

| Rh₂(OAc)₄ | Styrene | 70:30 | - | 85 | [1] |

| Cu(acac)₂ | Styrene | 65:35 | - | 78 | [1] |

| [Ru(II)-Pheox] | 2-Bromoallylethoxybenzene | 93:7 | 93 (trans), 86 (cis) | 43 | [6] |

Table 2: Substrate Scope with Dirhodium(II) Catalysts

| Catalyst | Alkene | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| Rh₂(S-DOSP)₄ | Styrene | >97:3 | 88 | 95 | [7] |

| Rh₂(R-BPCP)₄ | Styrene | >97:3 | 92 | 93 | [7] |

| Rh₂(S-DOSP)₄ | Ethyl Acrylate | >97:3 | 77 | 59 | [2] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for copper- and rhodium-catalyzed cyclopropanations.

General Procedure for Copper-Catalyzed Cyclopropanation of Methyl Oleate[3]

-

Reaction Setup: A solution of methyl oleate (1 equivalent) and Cu(OTf)₂ (0.01 equivalents) in dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: this compound (1.1 equivalents) is added dropwise to the stirred solution at room temperature over a period of 1 hour.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is filtered through a short pad of silica (B1680970) gel to remove the catalyst. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired cyclopropane derivatives.

References

- 1. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]

- 4. Cyclopropanation of alkenes with this compound catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hazards and Toxicity of Ethyl Diazoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl diazoacetate (EDA) is a valuable reagent in organic synthesis, widely utilized for its ability to form carbenes and participate in various cycloaddition and insertion reactions. However, its utility is counterbalanced by significant health and safety hazards, including its potential for explosive decomposition, acute toxicity, and genotoxicity. This technical guide provides a comprehensive overview of the known hazards and toxicological profile of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its toxicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure the safe handling and informed use of this chemical.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 623-73-4 | [1] |

| Molecular Formula | C₄H₆N₂O₂ | [2] |

| Molecular Weight | 114.10 g/mol | [2] |

| Appearance | Yellow liquid with a pungent odor | [2] |

| Boiling Point | 140-141 °C at 720 mmHg | [3] |

| Melting Point | -22 °C | [3] |

| Flash Point | 47 °C | [4] |

| Density | 1.085 g/mL at 25 °C | [4] |

Hazards and Safety Information

This compound is classified as a flammable liquid and is known to be explosive, particularly when heated or distilled, even under reduced pressure.[3] It is also sensitive to shock and can decompose violently.[3] Due to these properties, it is imperative to handle this compound with extreme caution in a well-ventilated fume hood, avoiding heat, sparks, and open flames.

GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

Data compiled from multiple Safety Data Sheets.

Toxicological Profile

The toxicity of this compound is a significant concern for laboratory and industrial personnel. The available data on its acute and chronic toxicity are summarized below.

Acute Toxicity

| Route of Exposure | Species | Test | Result | Reference |

| Oral | Rat | LD50 | 400 mg/kg | [5] |

| Dermal | - | LD50 | No data available | - |

| Inhalation | - | LC50 | No data available | - |

Skin and Eye Irritation

This compound is classified as a skin and eye irritant. Direct contact can cause redness, pain, and inflammation.

Genotoxicity and Carcinogenicity

The genotoxic effects of diazo compounds are believed to stem from their ability to act as alkylating agents. This compound can decompose to form a highly reactive carbene intermediate or a diazonium ion, both of which are electrophilic and can react with nucleophilic sites on DNA. This alkylation can lead to the formation of DNA adducts, which, if not repaired, can cause mutations during DNA replication and transcription. A study on the related compound, potassium diazoacetate, has shown that it induces mutations in the p53 tumor suppressor gene through the formation of O⁶-carboxymethyl-2'-deoxyguanosine (O⁶-CMdG) and O⁶-methyl-2'-deoxyguanosine (O⁶-MedG) adducts.[5][6] This provides a plausible mechanism for the carcinogenicity of this compound.

Reproductive and Developmental Toxicity

There is a significant lack of publicly available data on the reproductive and developmental toxicity of this compound. No-Observed-Adverse-Effect Levels (NOAELs) for these endpoints have not been established.

Mechanism of Toxicity: DNA Alkylation and Potential p53 Activation

The primary mechanism of this compound's toxicity, particularly its genotoxicity and carcinogenicity, is attributed to its ability to alkylate cellular macromolecules, most critically DNA.

As depicted in the diagram, this compound can decompose to form reactive electrophilic intermediates. These intermediates can then react with DNA, forming adducts. The presence of these adducts can trigger a DNA damage response, leading to the activation of tumor suppressor proteins like p53. Activated p53 can initiate cell cycle arrest to allow for DNA repair or, if the damage is too severe, induce apoptosis (programmed cell death). However, if the DNA adducts are not properly repaired, they can lead to mutations during DNA replication, which can ultimately contribute to the development of cancer.

Experimental Protocols for Toxicity Assessment

The toxicological evaluation of chemicals like this compound is typically conducted following standardized guidelines to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

Workflow for Toxicity Testing

Key Experimental Methodologies

-

Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods to determine the median lethal dose (LD50) following a single oral administration of the substance to rodents. The methods vary in their approach to dose selection and the number of animals required, with a focus on minimizing animal use.

-

Skin Irritation/Corrosion (OECD 404): This test involves applying the substance to the shaved skin of rabbits and observing for signs of erythema and edema over a period of time.

-

Eye Irritation/Corrosion (OECD 405): The substance is instilled into the eye of a rabbit, and the cornea, iris, and conjunctiva are examined for signs of irritation or damage.

-

Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the amino acid. The assay is conducted with and without metabolic activation (e.g., S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

In Vivo Erythrocyte Micronucleus Test (OECD 474): This test assesses genotoxicity in vivo by examining the formation of micronuclei in developing erythrocytes in the bone marrow or peripheral blood of rodents exposed to the test substance. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

-

Carcinogenicity Studies (OECD 451): These are long-term studies, typically in rodents, where animals are exposed to the test substance for a major portion of their lifespan to observe the development of tumors.

-

Reproduction/Developmental Toxicity Screening Test (OECD 421/422): These studies are designed to provide initial information on the potential effects of a substance on reproductive performance and fetal development.

Conclusion

This compound is a potent and versatile chemical reagent, but its use is associated with considerable hazards. Its flammability, explosive nature, acute toxicity, and, most notably, its mutagenic and carcinogenic potential necessitate stringent safety protocols and informed handling. The primary mechanism of its genotoxicity is believed to be through DNA alkylation, which can lead to mutations and the activation of cellular stress pathways. While significant data gaps remain, particularly concerning dermal and inhalation toxicity and reproductive effects, the available information underscores the need for a cautious and well-informed approach to the use of this compound in any research or industrial setting. Adherence to established safety guidelines and a thorough understanding of its toxicological profile are paramount for mitigating the risks associated with this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H6N2O2 | CID 12192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Potassium diazoacetate-induced p53 mutations in vitro in relation to formation of O6-carboxymethyl- and O6-methyl-2'-deoxyguanosine DNA adducts: relevance for gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Solubility of Ethyl Diazoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of ethyl diazoacetate in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining quantitative solubility, and essential safety precautions for handling this hazardous compound.

Introduction

This compound (EDA) is a versatile reagent in organic synthesis, widely used for cyclopropanation, C-H insertion, and other reactions involving carbene intermediates.[1] Its efficacy in these reactions is often dependent on its solubility in the chosen solvent system. Understanding the solubility of this compound is therefore critical for reaction design, optimization, and scale-up in research and drug development. This guide aims to provide a foundational understanding of its solubility characteristics and a practical framework for its quantitative determination.

Solubility of this compound: A Qualitative Overview

While specific quantitative solubility data is scarce, a review of available chemical literature and safety data sheets provides a qualitative understanding of this compound's solubility in common organic solvents. This information is summarized in the table below.

| Solvent | IUPAC Name | Solubility Description | Citation |

| Dichloroethane | 1,2-Dichloroethane | Soluble | [2] |

| Ethanol | Ethanol | Miscible | [2] |

| Benzene | Benzene | Miscible | [2] |

| Petroleum Ether | N/A | Miscible | [2] |

| Diethyl Ether | Ethoxyethane | Miscible | [2] |

| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Soluble | [3][4] |

| Chloroform | Trichloromethane | Slightly Soluble | [3] |

| Hexane | Hexane | Slightly Soluble | [3] |

| Methanol | Methanol | Slightly Soluble | [3] |

| Water | Water | Slightly Soluble | [2] |

Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. "Soluble" indicates that a significant amount of solute will dissolve in the solvent, while "Slightly Soluble" suggests that only a small amount will dissolve.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized, yet detailed, protocol for determining the quantitative solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

3.1. Safety Precautions

Extreme caution must be exercised when handling this compound due to its explosive nature and toxicity.

-

Explosion Hazard: this compound is thermally unstable and can explode upon heating, especially during distillation, or in contact with strong acids.[2][3] All operations should be conducted at low temperatures.

-

Toxicity: It is harmful if swallowed or inhaled and can be absorbed through the skin. It is a suspected carcinogen.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] All manipulations should be performed in a well-ventilated chemical fume hood.[6]

-

Waste Disposal: Dispose of all waste containing this compound according to institutional and local regulations for hazardous materials.

3.2. Materials and Equipment

-

This compound (as a solution in a suitable solvent, e.g., dichloromethane, is often commercially available for safety)

-

Anhydrous organic solvent of interest

-